molecular formula C5H9Cl2NSi B8115519 Butanenitrile, 4-(dichloromethylsilyl)-

Butanenitrile, 4-(dichloromethylsilyl)-

Cat. No.: B8115519
M. Wt: 182.12 g/mol
InChI Key: OWJPPYXAZXRBJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Butanenitrile, 4-(dichloromethylsilyl)- can be synthesized through various methods. One common approach involves the reaction of 3-cyanopropylmagnesium bromide with dichloromethylsilane . The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the silyl halide. The reaction can be represented as follows:

3-Cyanopropylmagnesium bromide+DichloromethylsilaneButanenitrile, 4-(dichloromethylsilyl)-\text{3-Cyanopropylmagnesium bromide} + \text{Dichloromethylsilane} \rightarrow \text{Butanenitrile, 4-(dichloromethylsilyl)-} 3-Cyanopropylmagnesium bromide+Dichloromethylsilane→Butanenitrile, 4-(dichloromethylsilyl)-

Industrial Production Methods

In industrial settings, the production of Butanenitrile, 4-(dichloromethylsilyl)- often involves the use of large-scale reactors and stringent control of reaction conditions to ensure high yield and purity. The process may include steps such as distillation and purification to remove impurities and by-products .

Chemical Reactions Analysis

Types of Reactions

Butanenitrile, 4-(dichloromethylsilyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of Butanenitrile, 4-(dichloromethylsilyl)- involves its dual role as a nucleophile and an electrophile in chemical reactions . As a nucleophile, it can react with electrophiles such as carbonyl compounds to form silyl ethers. Conversely, as an electrophile, it reacts with nucleophiles like amines to produce silyl amides . The presence of the nitrile group also allows for further functionalization and modification of the compound.

Properties

IUPAC Name

4-(dichloromethylsilyl)butanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9Cl2NSi/c6-5(7)9-4-2-1-3-8/h5H,1-2,4,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWJPPYXAZXRBJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC#N)C[SiH2]C(Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9Cl2NSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.